molecular formula C4H10Br2Sn B12790515 Stannane, dibromodiethyl- CAS No. 1655-81-8

Stannane, dibromodiethyl-

Cat. No.: B12790515
CAS No.: 1655-81-8
M. Wt: 336.64 g/mol
InChI Key: QSGGLKRQVLBHKX-UHFFFAOYSA-L
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Description

Stannane, dibromodiethyl- is an organotin compound with the chemical formula C4H10Br2Sn It is a derivative of stannane, where two bromine atoms and two ethyl groups are bonded to the tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, dibromodiethyl- can be synthesized through several methods. One common approach involves the reaction of diethylstannane with bromine. The reaction typically occurs under controlled conditions to ensure the proper substitution of hydrogen atoms with bromine atoms. The general reaction is as follows:

C4H10Sn+Br2C4H10Br2Sn\text{C4H10Sn} + \text{Br2} \rightarrow \text{C4H10Br2Sn} C4H10Sn+Br2→C4H10Br2Sn

Industrial Production Methods

In industrial settings, the production of stannane, dibromodiethyl- often involves large-scale reactions using similar principles. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Stannane, dibromodiethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the tin atom undergoes changes in its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form more complex organotin compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield diethylstannane derivatives with different functional groups, while oxidation reactions can produce tin oxides.

Scientific Research Applications

Stannane, dibromodiethyl- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.

Mechanism of Action

The mechanism of action of stannane, dibromodiethyl- involves its interaction with various molecular targets. The tin atom can form bonds with different atoms or groups, leading to changes in the chemical structure and properties of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Stannane (SnH4): The parent compound of stannane, dibromodiethyl-, with hydrogen atoms bonded to the tin atom.

    Diethylstannane (C4H10Sn): A similar compound with two ethyl groups bonded to the tin atom.

    Dibromostannane (SnBr2): A compound with two bromine atoms bonded to the tin atom.

Uniqueness

Stannane, dibromodiethyl- is unique due to the presence of both ethyl groups and bromine atoms, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

1655-81-8

Molecular Formula

C4H10Br2Sn

Molecular Weight

336.64 g/mol

IUPAC Name

dibromo(diethyl)stannane

InChI

InChI=1S/2C2H5.2BrH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

QSGGLKRQVLBHKX-UHFFFAOYSA-L

Canonical SMILES

CC[Sn](CC)(Br)Br

Origin of Product

United States

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